4-Methyl-7-{[(naphthalen-2-yl)methyl]amino}-2H-1-benzopyran-2-one
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Overview
Description
4-Methyl-7-{[(naphthalen-2-yl)methyl]amino}-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran core structure substituted with a naphthalen-2-ylmethylamino group at the 7th position and a methyl group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7-{[(naphthalen-2-yl)methyl]amino}-2H-1-benzopyran-2-one typically involves the following steps:
Starting Material Preparation: The key starting material, 7-amino-4-methylcoumarin, is synthesized through the reaction of m-aminophenol, methoxycarbonyl chloride, and acetoacetic ester using concentrated sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-7-{[(naphthalen-2-yl)methyl]amino}-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dimethylformamide (DMF), ethanol
Bases: Potassium carbonate, sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
4-Methyl-7-{[(naphthalen-2-yl)methyl]amino}-2H-1-benzopyran-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Biological Studies: It is used as a probe in biological studies to investigate cellular processes and molecular interactions.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Industrial Applications: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Methyl-7-{[(naphthalen-2-yl)methyl]amino}-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
7-(Diethylamino)-4-methyl-2H-1-benzopyran-2-one: Known for its fluorescent properties and used as a laser dye.
7-Methoxy-2H-1-benzopyran-2-one: Exhibits antimicrobial and anti-inflammatory activities.
4-Methyl-2H-1-benzopyran-2-one: A simpler analog with similar core structure but lacking the naphthalen-2-ylmethylamino group.
Uniqueness
4-Methyl-7-{[(naphthalen-2-yl)methyl]amino}-2H-1-benzopyran-2-one is unique due to the presence of the naphthalen-2-ylmethylamino group, which imparts distinct biological activities and chemical reactivity compared to its analogs. This structural feature enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
CAS No. |
138938-34-8 |
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Molecular Formula |
C21H17NO2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-methyl-7-(naphthalen-2-ylmethylamino)chromen-2-one |
InChI |
InChI=1S/C21H17NO2/c1-14-10-21(23)24-20-12-18(8-9-19(14)20)22-13-15-6-7-16-4-2-3-5-17(16)11-15/h2-12,22H,13H2,1H3 |
InChI Key |
ZBPHQTPBMARSPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NCC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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